![molecular formula C21H18BrClN2O3 B4711684 5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B4711684.png)
5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide
Übersicht
Beschreibung
5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide, also known as BAY 73-6691, is a novel and potent inhibitor of soluble guanylate cyclase (sGC). It is a small molecule drug that has been developed for the treatment of cardiovascular diseases, such as pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).
Wirkmechanismus
5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide 73-6691 is a potent inhibitor of sGC, which is an enzyme that plays a key role in the regulation of vascular tone and smooth muscle cell proliferation. By inhibiting sGC, this compound 73-6691 increases the levels of cyclic guanosine monophosphate (cGMP), which leads to the relaxation of vascular smooth muscle cells and the dilation of blood vessels. This results in improved pulmonary hemodynamics and exercise capacity in patients with PAH and CTEPH.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to improve pulmonary hemodynamics and exercise capacity in patients with PAH and CTEPH. It has also been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of other diseases, such as idiopathic pulmonary fibrosis. In addition, this compound 73-6691 has been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide 73-6691 is a potent and selective inhibitor of sGC, which makes it a valuable tool for studying the role of sGC in vascular biology and disease. However, its high potency and selectivity may also limit its use in some experiments, as it may interfere with other signaling pathways or have off-target effects.
Zukünftige Richtungen
There are several potential future directions for the development and use of 5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide 73-6691. One direction is the further exploration of its anti-inflammatory and anti-fibrotic effects, which may have therapeutic implications for other diseases beyond PAH and CTEPH. Another direction is the development of combination therapies with other drugs, such as phosphodiesterase inhibitors or endothelin receptor antagonists, to improve the efficacy of treatment for PAH and CTEPH. Finally, the development of new sGC inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of even more effective treatments for cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide 73-6691 has been extensively studied in preclinical and clinical trials for the treatment of PAH and CTEPH. It has been shown to improve pulmonary hemodynamics and exercise capacity in patients with PAH and CTEPH. In addition, this compound 73-6691 has been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of other diseases, such as idiopathic pulmonary fibrosis.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-N-[5-(butanoylamino)-2-chlorophenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3/c1-2-3-20(26)24-15-8-9-16(23)17(12-15)25-21(27)19-11-10-18(28-19)13-4-6-14(22)7-5-13/h4-12H,2-3H2,1H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEKTTGLFLCIFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.